

# Host-Guest Complexation of Fullerenes with Calixarenes: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Calix[4]arene*

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## Introduction

The encapsulation of fullerene molecules within the hydrophobic cavity of calixarenes represents a significant area of interest in supramolecular chemistry. This host-guest complexation is driven by non-covalent interactions, including van der Waals forces, hydrophobic interactions, and  $\pi$ - $\pi$  stacking. The resulting complexes exhibit modified physicochemical properties, leading to a diverse range of applications in materials science, nanotechnology, and importantly, in the biomedical field. Calixarenes, with their tunable cavity sizes and potential for functionalization, serve as versatile hosts for fullerenes like C60 and C70. This document provides an overview of the applications of these complexes and detailed protocols for their synthesis and characterization.

## Applications of Fullerene-Calixarene Complexes

The unique properties of fullerene-calixarene complexes have led to their exploration in several key areas:

- **Drug Delivery and Solubilization:** A primary challenge in the biomedical application of fullerenes is their inherent hydrophobicity and poor solubility in aqueous media.<sup>[1][2]</sup> Host-guest complexation with water-soluble calixarenes, such as sulfonated derivatives, can significantly enhance the aqueous solubility of fullerenes.<sup>[1]</sup> This non-covalent approach to solubilization is advantageous as it avoids chemical modifications that might alter the

intrinsic photophysical properties of the fullerene.[1] The resulting nanoformulations can serve as carriers for targeted drug delivery.[3][4]

- Photodynamic Therapy (PDT): Fullerenes are potent photosensitizers, capable of generating reactive oxygen species (ROS) upon irradiation with light.[1] This property is harnessed in PDT for the treatment of cancer and other diseases. By encapsulating fullerenes within calixarenes, their delivery to target tissues can be improved, enhancing the efficacy of PDT while minimizing side effects.[1]
- Biomedical Research: Fullerene-calixarene complexes have been investigated for various biomedical applications, including acting as antimicrobial agents and inhibitors of the human immunodeficiency virus (HIV) protease.[1]
- Materials Science and Nanoelectronics: The formation of supramolecular polymers and assemblies from fullerene-calixarene complexes opens up possibilities in the development of new materials with tailored optoelectronic and electrochemical properties.[5][6] These assemblies can be directed into linear, networked, or helical arrays.[5] Furthermore, the electrochemical properties of fullerenes can be modulated by complexation with calixarenes, which has implications for the development of sensors and other electronic devices.[7][8][9]

## Quantitative Data: Binding Constants of Fullerene-Calixarene Complexes

The stability of host-guest complexes is quantified by the association constant ( $K_a$ ) or binding constant (K). Higher values indicate stronger binding between the host and guest molecules. The following tables summarize reported binding constants for various fullerene-calixarene complexes.

Calixarene Host	Fullerene Guest	Solvent	Association Constant ( $K_a$ ) / M <sup>-1</sup>	Stoichiometry (Host:Guest)	Reference
4OA-N	C60	Toluene	$4.10 \times 10^4$	1:1	[10][11]
6OA-N	C60	Toluene	$6.68 \times 10^4$	1:1	[10][11]
8OA-N	C60	Toluene	Not specified, but forms stable complex	1:1	[10][11]
4-iso-propyl-calix[12]arene	tert-butyl-methanofullerene-61-carboxylate	Toluene	$4.53 \times 10^5$	1:1	[13]
4-iso-propyl-calix[12]arene	tert-butyl-methanofullerene-61-carboxylate	Benzonitrile	$7.95 \times 10^5$	1:1	[13]
4-iso-propyl-calix[12]arene	[11][11]-phenyl-C(71)-butyric acid methyl ester	Toluene	$13.35 \times 10^5$	1:1	[13]
4-iso-propyl-calix[12]arene	[11][11]-phenyl-C(71)-butyric acid methyl ester	Benzonitrile	$27.62 \times 10^5$	1:1	[13]
Bis-calix[12]arene-carbazole conjugate (4)	C70	Toluene	$5.6 \times 10^4$	1:1	[14]

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Double-  
calix[15]aren C76 Toluene  $\sim 10^5$  Not specified [16]  
es

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Double-  
calix[15]aren C78 Toluene  $\sim 10^5$  Not specified [16]  
es

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Triptycene-  
derived  
homooxacalix C60/C70 Not specified  $(5.22 - 8.68) \times 10^4$  Not specified [17]  
arene  
analogues

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## Experimental Protocols

Detailed methodologies for the synthesis and characterization of fullerene-calixarene complexes are crucial for reproducible research.

### Protocol 1: Synthesis of a Fullerene-Calixarene Complex (Grinding Method)

This protocol describes a simple and efficient solvent-free method for the preparation of water-soluble fullerene-calixarene complexes.[1]

#### Materials:

- Fullerene (e.g., C60)
- Water-soluble calixarene (e.g., sulfonated azocalix[12]arene - SAC4A)
- Mortar and pestle
- Deionized water
- Centrifuge
- HPLC system for quantification

**Procedure:**

- Place equimolar amounts of the fullerene and the water-soluble calixarene into a mortar.
- Grind the mixture thoroughly with a pestle for approximately 10-15 minutes to facilitate solid-state complexation.
- Add a specific volume of deionized water to the ground mixture and continue to grind for another 5 minutes to form a suspension.
- Transfer the suspension to a centrifuge tube.
- Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet any uncomplexed, insoluble fullerene.
- Carefully collect the supernatant, which contains the water-soluble fullerene-calixarene complex.
- Determine the concentration of the solubilized fullerene in the supernatant using High-Performance Liquid Chromatography (HPLC).

## **Protocol 2: Characterization by UV-Visible (UV-Vis) Spectroscopy and Determination of Binding Constant**

UV-Vis spectroscopy is a powerful tool to study the electronic interactions between the host and guest and to determine the binding constant of the complex.[13][18]

**Materials:**

- Stock solution of the calixarene host in a suitable solvent (e.g., toluene).
- Stock solution of the fullerene guest in the same solvent.
- UV-Vis spectrophotometer.
- Quartz cuvettes.

**Procedure:**

- Prepare a series of solutions with a constant concentration of the calixarene host and varying concentrations of the fullerene guest.
- Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
- Observe the changes in the absorption spectrum of the calixarene upon addition of the fullerene. The formation of a complex often leads to changes in absorbance and/or a shift in the maximum absorption wavelength.
- To determine the binding constant ( $K_a$ ), the Benesi-Hildebrand equation can be applied for a 1:1 complex:  $1 / (A - A_0) = 1 / (K_a * (A_{\text{max}} - A_0) * [G]) + 1 / (A_{\text{max}} - A_0)$  Where:
  - $A_0$  is the absorbance of the host in the absence of the guest.
  - $A$  is the absorbance at different guest concentrations.
  - $A_{\text{max}}$  is the absorbance at saturation.
  - $[G]$  is the concentration of the guest.
- Plot  $1 / (A - A_0)$  against  $1 / [G]$ . A linear plot indicates a 1:1 complex.
- The binding constant  $K_a$  can be calculated from the slope and intercept of the line.

## Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the complex and the specific interactions between the host and guest molecules in solution.[14][19]

### Materials:

- Calixarene host.
- Fullerene guest.
- Deuterated solvent (e.g.,  $\text{CCl}_4$ , toluene- $d_8$ ).

- NMR spectrometer.

Procedure:

- Prepare a solution of the calixarene host in the deuterated solvent and record its  $^1\text{H}$  NMR spectrum.
- Prepare a series of solutions containing a constant concentration of the calixarene host and increasing concentrations of the fullerene guest.
- Record the  $^1\text{H}$  NMR spectrum for each solution.
- Analyze the changes in the chemical shifts of the calixarene protons upon addition of the fullerene. Protons located within the calixarene cavity or in close proximity to the fullerene will experience significant changes in their chemical environment, leading to shifts in their resonance signals.[19]
- The formation of an inclusion complex is often indicated by upfield or downfield shifts of specific host protons due to the ring current effect of the fullerene.[14]
- The stoichiometry of the complex can be determined using the continuous variation method (Job's plot) by monitoring the chemical shift changes.[20]
- The binding constant can also be determined by fitting the changes in chemical shifts to a suitable binding isotherm model.[19]

## Protocol 4: Characterization by Mass Spectrometry (MS)

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI), can be used to confirm the formation and stoichiometry of the host-guest complex in the gas phase.[20][21][22]

Materials:

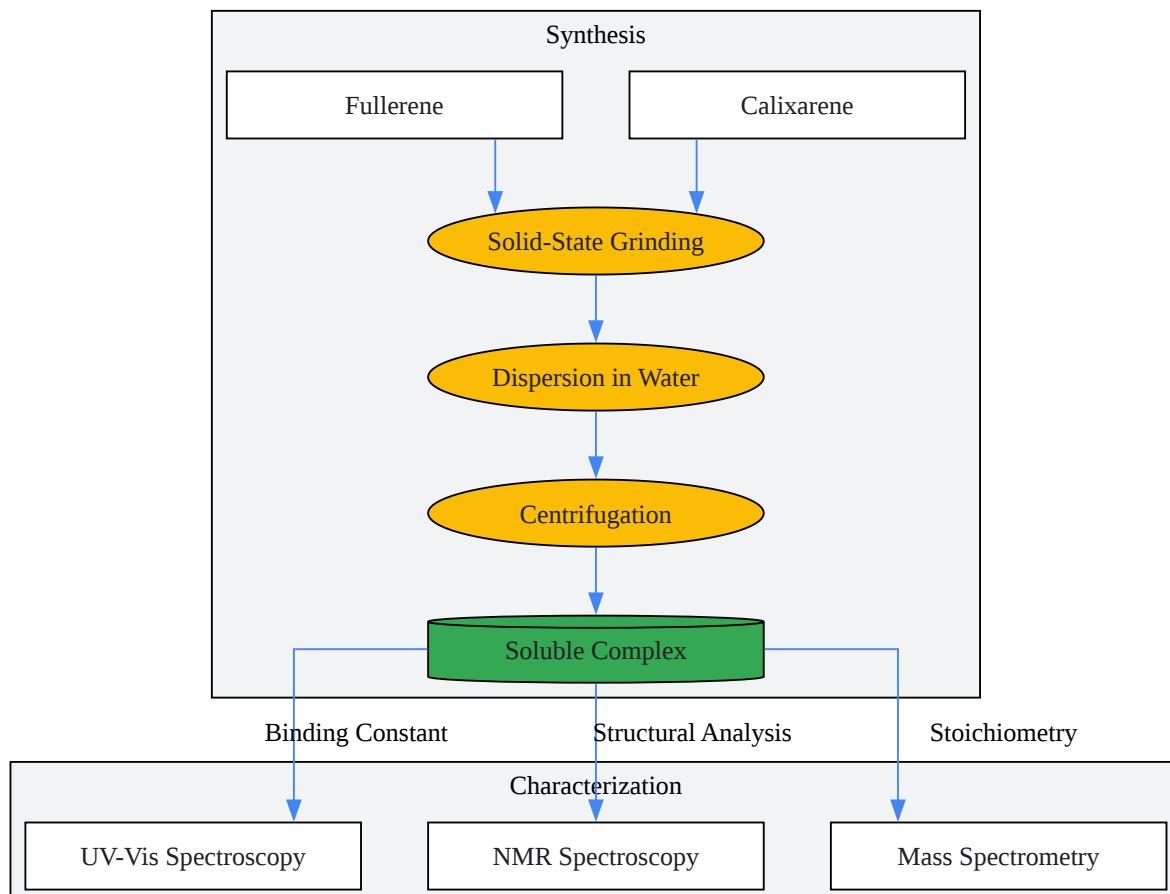
- Fullerene-calixarene complex solution.
- Mass spectrometer with ESI or APPI source.

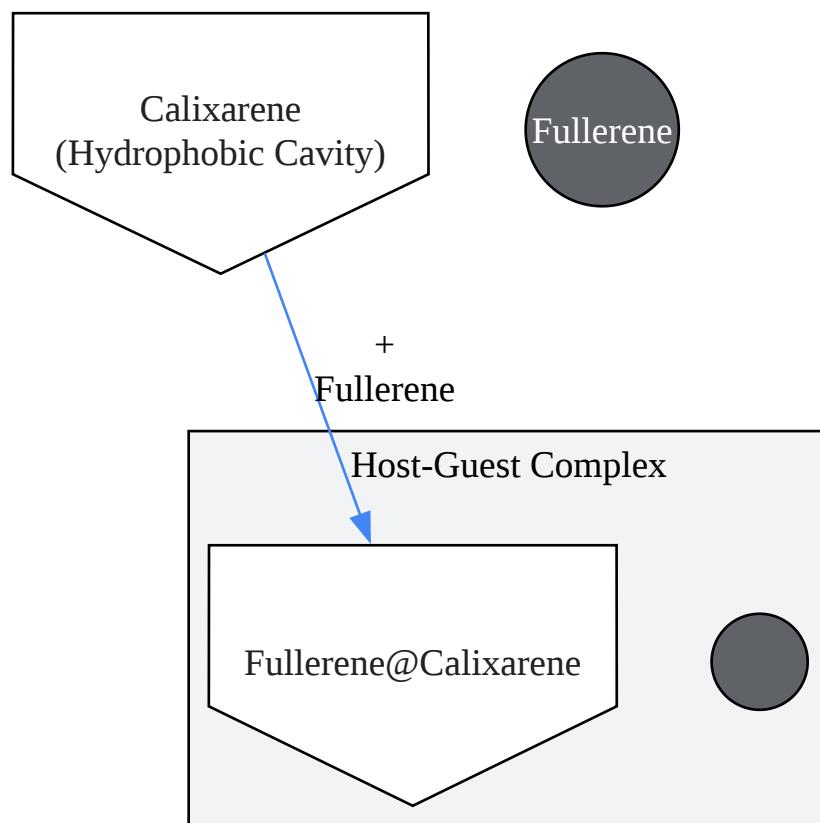
**Procedure:**

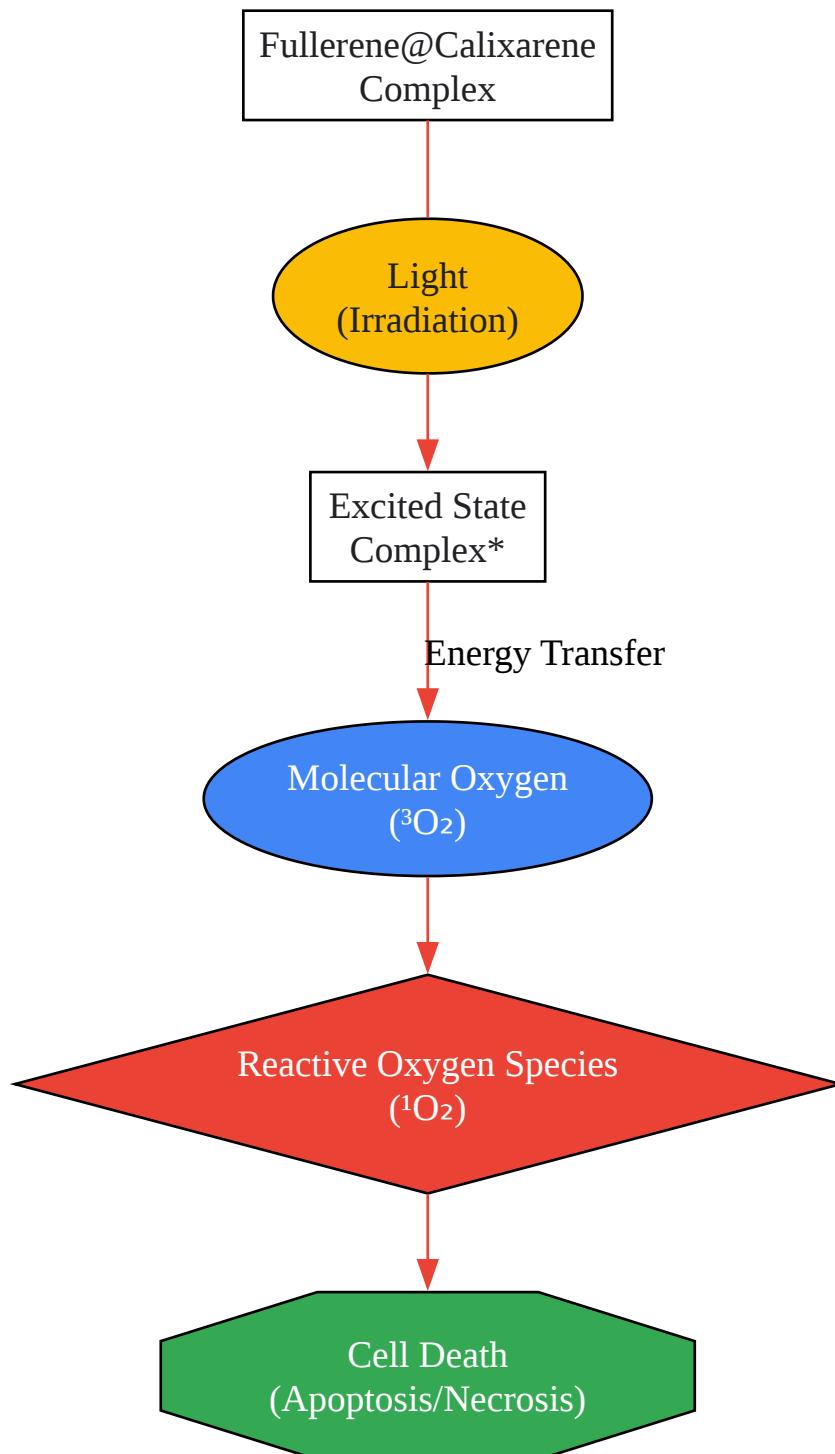
- Prepare a dilute solution of the pre-formed fullerene-calixarene complex in a suitable solvent.
- Infuse the solution directly into the mass spectrometer.
- Acquire the mass spectrum in a positive or negative ion mode, depending on the nature of the complex.
- Look for a peak corresponding to the molecular weight of the 1:1 (or other stoichiometry) complex ( $[\text{Calixarene} + \text{Fullerene}]^+$  or  $[\text{Calixarene} + \text{Fullerene}]^-$ ).[\[20\]](#)
- The presence of this peak provides direct evidence for the formation of the host-guest complex.

## Visualizations

### Experimental Workflow for Synthesis and Characterization







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